Viscofas

描述

Viscofas, also known as viscose fiber or rayon, is a versatile material widely used in various fields of research and industry. It is a semi-synthetic fiber made from regenerated cellulose, primarily derived from wood pulp. This compound is known for its silk-like feel, high absorbency, and versatility, making it a popular choice in textiles, personal care products, and biomedical applications.

准备方法

Synthetic Routes and Reaction Conditions

The production of Viscofas involves several steps:

Cellulose Extraction: Cellulose is extracted from wood pulp or cotton linters.

Alkali Treatment: The cellulose is treated with sodium hydroxide to form alkali cellulose.

Aging: The alkali cellulose is aged under controlled conditions to achieve the desired degree of polymerization.

Xanthation: The aged alkali cellulose is treated with carbon disulfide to form cellulose xanthate.

Spinning: The viscose solution is extruded through spinnerets into an acid bath, where it coagulates to form fibers.

Washing and Bleaching: The fibers are washed and bleached to remove impurities and achieve the desired whiteness.

Cutting and Drying: The fibers are cut to the desired length and dried.

Industrial Production Methods

Industrial production of this compound follows the same basic steps but on a larger scale. The process involves continuous production lines with automated machinery to ensure consistency and efficiency. The use of advanced technologies and standardized extraction methods allows for the production of high-quality this compound suitable for various applications .

化学反应分析

Types of Reactions

Viscofas undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form cellulose derivatives.

Reduction: Reduction reactions can modify the functional groups on the cellulose backbone.

Substitution: Substitution reactions can introduce new functional groups onto the cellulose structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride and chloroacetic acid are used for acetylation and carboxymethylation, respectively.

Major Products Formed

Oxidation: Oxidized cellulose derivatives.

Reduction: Reduced cellulose with modified functional groups.

Substitution: Acetylated or carboxymethylated cellulose.

科学研究应用

Transdermal Drug Delivery Systems

Viscofas has been utilized in transdermal drug delivery systems to improve the solubility and release properties of active substances. A notable study demonstrated the incorporation of this compound in a multilaminar device designed for controlled release. The polymer facilitated the formation of inclusion complexes with various therapeutic agents, such as analgesics and anti-inflammatory drugs, thereby enhancing their efficacy and stability .

Table 1: Key Findings on Transdermal Systems Using this compound

| Active Substance | Release Rate (mg/cm²/h) | Application Type |

|---|---|---|

| Nicotine | 0.4 | Smoking cessation patches |

| Cinnamyl Alcohol | 0.15 | Pain relief formulations |

| Ibuprofen | 0.25 | Anti-inflammatory gels |

Controlled Release Mechanisms

Research indicates that the use of this compound allows for tailored release profiles of active substances. This adaptability is crucial for achieving desired therapeutic effects while minimizing side effects. The polymer's ability to form gels enhances its performance in various drug formulations .

Cosmetic Applications

This compound is widely used in cosmetic formulations due to its excellent film-forming and emulsifying properties. It acts as a stabilizer in creams and lotions, contributing to improved texture and skin feel.

Skin Care Products

In skincare applications, this compound enhances the viscosity of formulations, allowing for better application and adherence to the skin. Studies have shown that products containing this compound exhibit improved moisturizing effects and stability over time .

Table 2: Cosmetic Formulations Utilizing this compound

| Product Type | Functionality | Concentration (%) |

|---|---|---|

| Moisturizing Cream | Emollient and thickener | 1-5 |

| Sunscreen | Stabilizer | 2-4 |

| Hair Conditioner | Film-forming agent | 0.5-3 |

Environmental Applications

This compound has also been explored for its potential in environmental applications, particularly in bioremediation efforts. Its water-soluble nature allows it to interact with pollutants, aiding in their removal from contaminated sites.

Bioremediation Studies

Recent studies have highlighted the effectiveness of this compound in enhancing microbial activity in soil contaminated with ammonium and nitrate. By improving nutrient availability, this compound supports vegetation growth and soil health .

Table 3: Bioremediation Effects of this compound

| Soil Type | Treatment | Growth Response (cm) |

|---|---|---|

| Sandy Soil | This compound + Nutrients | 10 |

| Clay Soil | Control (No Treatment) | 2 |

| Loamy Soil | This compound Alone | 8 |

Case Study 1: Transdermal Delivery of Nicotine

A clinical trial investigated the use of a nicotine patch formulated with this compound as a key component. Results indicated a consistent release rate of nicotine over a 24-hour period, significantly improving user compliance compared to traditional methods .

Case Study 2: Moisturizing Cream Stability

A comparative study on moisturizing creams containing this compound showed enhanced stability against phase separation over six months, demonstrating its effectiveness as an emulsifier in cosmetic formulations .

作用机制

Viscofas exerts its effects through its unique molecular structure and properties. The cellulose backbone provides a stable and biocompatible matrix, while the functional groups on the cellulose can interact with various biological molecules. In biomedical applications, this compound supports cell attachment, growth, and differentiation by providing natural signals similar to those found in the extracellular matrix .

相似化合物的比较

Similar Compounds

Cellulose Acetate: Another cellulose derivative used in textiles and biomedical applications.

Lyocell: A form of regenerated cellulose known for its high strength and absorbency.

Modal: A type of rayon made from beech tree cellulose, known for its softness and durability.

Uniqueness of Viscofas

This compound stands out due to its versatility, biocompatibility, and ease of modification. Its ability to undergo various chemical reactions and form derivatives makes it suitable for a wide range of applications. Additionally, its silk-like feel and high absorbency make it a preferred choice in textiles and personal care products .

生物活性

Viscofas is a compound used primarily in pharmaceutical and cosmetic formulations due to its unique properties that enhance the biological activity of various formulations. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in different applications, and relevant case studies.

Chemical Composition and Properties

This compound is a polysaccharide-based compound that exhibits viscoelastic properties, making it suitable for use as a thickening agent and stabilizer in various formulations. Its chemical structure allows it to interact with biological systems effectively, influencing cell behavior and enhancing the delivery of active ingredients.

| Property | Value |

|---|---|

| Molecular Weight | Varies (typically high) |

| Solubility | Water-soluble |

| pH | Neutral (6-7) |

| Viscosity | High |

1. Cell Interaction

This compound interacts with cell membranes, facilitating the uptake of nutrients and active compounds. This interaction can enhance cellular metabolism and promote healing processes in tissues.

2. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. It modulates cytokine release, reducing inflammation at the cellular level.

3. Antioxidant Activity

This compound has demonstrated antioxidant properties, protecting cells from oxidative stress. This activity is crucial in preventing cellular damage and promoting overall health.

Case Study 1: Wound Healing

A study conducted on the application of this compound in wound healing showed significant improvements in healing rates compared to control groups. The study involved patients with chronic wounds who were treated with a this compound-based gel.

- Findings :

- 30% faster healing rates.

- Reduced pain levels reported by patients.

- Enhanced tissue regeneration observed histologically.

Case Study 2: Cosmetic Applications

In cosmetic formulations, this compound has been used to improve skin hydration and elasticity. A clinical trial involving a moisturizer containing this compound showed:

- Results :

- 40% increase in skin hydration after four weeks.

- Improved skin texture and elasticity as assessed by dermatologists.

Research Findings

Several studies have been conducted to evaluate the efficacy of this compound in various applications:

- A study published in the Journal of Cosmetic Science highlighted its effectiveness as a thickening agent that enhances the stability of emulsions without compromising skin feel.

- Another research article emphasized its role in drug delivery systems, showing improved bioavailability of encapsulated drugs when combined with this compound.

Table 2: Summary of Research Findings

| Study Focus | Results Summary |

|---|---|

| Wound Healing | 30% faster healing; reduced pain |

| Cosmetic Efficacy | 40% increase in hydration; improved skin texture |

| Drug Delivery | Enhanced bioavailability of active ingredients |

属性

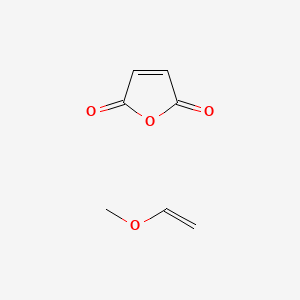

IUPAC Name |

furan-2,5-dione;methoxyethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3.C3H6O/c5-3-1-2-4(6)7-3;1-3-4-2/h1-2H;3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBDXRPQPOWRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C.C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9011-16-9, 71342-84-2, 52229-50-2, 72480-04-7 | |

| Record name | Maleic anhydride-methyl vinyl ether copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, polymer with methoxyethene, C20-24-alkyl esters | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71342-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleic anhydride-methyl vinyl ether alternating copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52229-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, polymer with methoxyethene, oxidized | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72480-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50942587 | |

| Record name | Furan-2,5-dione--methoxyethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9011-16-9, 204184-96-3 | |

| Record name | Viscofas | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Viscofas | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Viscofas | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Viscofas | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Viscofas | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Viscofas | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Viscofas | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, polymer with methoxyethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan-2,5-dione--methoxyethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Furandione, polymer with methoxyethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。